4-Demethoxy-10,10-dimethyldaunomycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

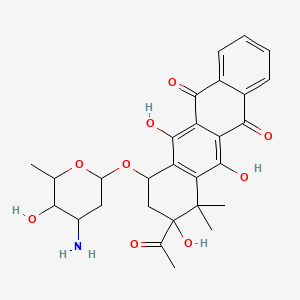

4-Demethoxy-10,10-dimethyldaunomycin, also known as this compound, is a useful research compound. Its molecular formula is C28H31NO9 and its molecular weight is 525.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of 4-Demethoxy-10,10-dimethyldaunomycin

The total synthesis of this compound involves nine chemical steps starting from 5,8-dimethoxy-2-tetralone. The process includes several key transformations that lead to the final compound, which has a unique structure compared to other anthracyclines. The synthesis pathway has been documented in various studies, emphasizing the complexity and precision required to produce this analogue .

Key Steps in Synthesis

- Starting Material : 5,8-Dimethoxy-2-tetralone.

- Chemical Transformations : Involves reactions such as demethylation and cyclization.

- Final Product : this compound.

Antitumor Activity

Despite the structural similarities to daunomycin, this compound has shown limited antitumor activity in preclinical models. Specifically, it was found to be inactive against mouse P388 lymphocytic leukemia models . This raises questions about the efficacy of this compound as a standalone treatment for cancer.

Comparative Antitumor Studies

A comparison of this compound with other anthracyclines reveals:

- Daunorubicin : Strong antitumor activity.

- Adriamycin : Well-established efficacy in various cancers.

- This compound : Inactive in tested models.

Potential Applications Beyond Antitumor Activity

While its antitumor efficacy appears limited, there are emerging areas where this compound could have potential applications:

- Antibiotic Research : Investigations into its effects on bacterial strains suggest that modifications to the daunomycin structure could yield compounds with enhanced antibacterial properties .

- Drug Resistance Studies : The compound may serve as a tool in understanding mechanisms of drug resistance in bacteria and cancer cells due to its structural relationship with known agents .

- Combination Therapies : Research into combination therapies involving this compound and other established drugs may yield synergistic effects that enhance overall efficacy against resistant strains or tumors .

Case Study 1: Synthesis and Biological Evaluation

A study conducted by Wielogorski et al. detailed the synthesis of this compound and evaluated its biological properties. The findings indicated that while the compound was synthesized successfully, it did not exhibit significant antitumor activity compared to traditional anthracyclines .

Case Study 2: Structural Modifications

Research exploring structural modifications of anthracyclines has suggested that altering specific functional groups can lead to improved biological activity. The insights gained from these studies could inform future modifications of this compound for enhanced therapeutic effects .

Eigenschaften

CAS-Nummer |

91003-74-6 |

|---|---|

Molekularformel |

C28H31NO9 |

Molekulargewicht |

525.5 g/mol |

IUPAC-Name |

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-10,10-dimethyl-7,8-dihydrotetracene-5,12-dione |

InChI |

InChI=1S/C28H31NO9/c1-11-22(31)15(29)9-17(37-11)38-16-10-28(36,12(2)30)27(3,4)21-18(16)25(34)19-20(26(21)35)24(33)14-8-6-5-7-13(14)23(19)32/h5-8,11,15-17,22,31,34-36H,9-10,29H2,1-4H3 |

InChI-Schlüssel |

OTPATBBARNDVSI-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(C(C3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C)C)(C(=O)C)O)N)O |

Kanonische SMILES |

CC1C(C(CC(O1)OC2CC(C(C3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C)C)(C(=O)C)O)N)O |

Synonyme |

4-demethoxy-10,10-dimethyldaunomycin 4-demethoxy-10,10-dimethyldaunomycin hydrochloride 4-demethoxy-10,10-dimethyldaunorubicin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.